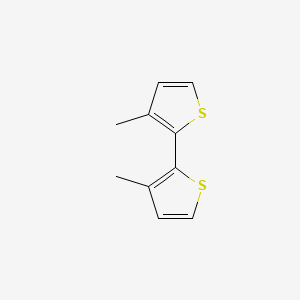

3,3'-Dimethyl-2,2'-bithiophene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-methyl-2-(3-methylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S2/c1-7-3-5-11-9(7)10-8(2)4-6-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAXSONNGUOWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349010 | |

| Record name | 3,3'-Dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67984-20-7 | |

| Record name | 3,3'-Dimethyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Thiophene Based Conjugated Systems in Modern Chemistry

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, serves as a fundamental building block for a vast array of π-conjugated systems, including oligothiophenes and polythiophenes. numberanalytics.com These materials are at the forefront of research in organic electronics due to their exceptional electrical and optical properties, coupled with excellent chemical and thermal stability. nih.gov The versatility of thiophene chemistry allows for the synthesis of a wide range of derivatives, enabling the fine-tuning of their properties for specific applications. researchgate.net

The significance of thiophene-based systems stems from their utility in a variety of applications, including:

Organic Electronics: They are integral components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net

Sensors: Their sensitivity to external stimuli makes them suitable for chemical and biological sensing applications.

Biomedical Applications: Certain derivatives have been explored as fluorescent markers for biological imaging. acs.org

The ability to modify the thiophene ring, for instance by introducing alkyl side chains, not only enhances the solubility and processability of the resulting polymers but also critically influences their electronic and optical characteristics. nih.gov

Overview of 2,2 Bithiophene Derivatives in Academic Research

Within the broader family of thiophene-based materials, 2,2'-bithiophene (B32781) derivatives represent a particularly important subclass. These molecules, consisting of two thiophene (B33073) rings linked at the 2 and 2' positions, serve as fundamental units for more complex conjugated structures. Academic research has extensively explored the synthesis and properties of these derivatives. mdpi.comnih.gov

Key areas of investigation include:

Synthesis: Researchers have developed numerous synthetic strategies, often employing transition metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings, to create a diverse library of 2,2'-bithiophene derivatives with various substituents. acs.orgmdpi.com

Property Tuning: The introduction of different functional groups onto the bithiophene core allows for precise control over the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

Applications: These derivatives are crucial intermediates in the synthesis of longer oligothiophenes and polythiophenes, which are the active materials in many organic electronic devices. mdpi.comacs.org

The systematic study of 2,2'-bithiophene derivatives provides valuable insights into the structure-property relationships that govern the performance of larger, more complex thiophene-based systems.

Unique Structural and Electronic Characteristics of 3,3 Dimethyl 2,2 Bithiophene

Conformational Analysis and Torsional Potential Energy Landscapes

Identification and Characterization of Conformational Minima (e.g., syn-gauche, anti-gauche)

Theoretical studies have revealed that this compound does not favor planar conformations. Instead, its potential energy surface is characterized by two distinct minimum energy conformations: a syn-gauche and an anti-gauche form. acs.orgiyte.edu.tr This is in contrast to some earlier computational models that predicted a single energy minimum. acs.org The existence of these two non-planar minima is a direct consequence of the steric repulsion between the methyl groups, which destabilizes the fully syn (0° dihedral angle) and anti (180° dihedral angle) planar structures. acs.org

Density functional theory (DFT) calculations, particularly using the B3LYP functional, have been instrumental in identifying these syn-gauche and anti-gauche minima. acs.org For the closely related head-to-tail (HT) this compound, DFT calculations show two energy minima that are very close in energy. iyte.edu.tr One study identified the global minimum at a torsional angle of approximately 40°, corresponding to a syn-gauche conformation, while a local minimum representing the anti-gauche form exists at a slightly different angle and energy. iyte.edu.tr

Ab Initio and Density Functional Theory (DFT) Approaches to Rotational Barriers

Both ab initio and Density Functional Theory (DFT) methods have been employed to calculate the rotational barriers in this compound. aip.orgacs.org Early studies using ab initio molecular orbital theory at the restricted Hartree-Fock (HF) level with 3-21G* and 6-31G** basis sets provided initial insights into the torsional potentials. aip.orgresearchgate.net These calculations demonstrated that methylation at the β-positions significantly alters the energy landscape of internal rotation. aip.orgaip.org

More recent investigations have highlighted the importance of including electron correlation effects, which are not fully accounted for at the HF level. acs.org DFT methods, such as those using the B3LYP hybrid functional, and post-HF methods like Møller-Plesset perturbation theory (MP2), provide a more accurate description. acs.org These higher-level calculations confirm the existence of substantial rotational barriers, preventing free rotation around the inter-ring bond. acs.org The steric hindrance from the methyl groups leads to high energy barriers at the planar syn and anti conformations. acs.org

| Compound | Method | Basis Set | Conformational Minimum (Angle) | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|---|

| This compound | DFT (B3LYP) | 6-31G | syn-gauche and anti-gauche | Data not specified | acs.org |

| HT this compound | DFT (B3LYP) | 6-31g(d) | ~40° (global minimum) | Data not specified | iyte.edu.tr |

| This compound | HF | 3-21G | gauche-gauche | Data not specified | acs.org |

| This compound | HF | 6-31G** | Data not specified | Data not specified | aip.orgresearchgate.net |

Influence of Methyl Substitution on Inter-Ring Twist Angles and Molecular Geometry

The introduction of methyl groups at the 3 and 3' positions has a profound effect on the inter-ring twist angle. aip.orgaip.org Due to steric hindrance, the molecule is forced to adopt a more twisted conformation compared to the unsubstituted 2,2'-bithiophene. iyte.edu.trcollectionscanada.gc.ca DFT calculations have estimated the inter-ring dihedral angle of this compound to be approximately 58.1°. nih.gov This large torsion angle interrupts and weakens the degree of π-conjugation along the molecular backbone. nih.gov

Correlation of Theoretical Models with Experimental Structural Data

Theoretical calculations, particularly those employing DFT (B3LYP) and MP2 methods, have shown good agreement with available experimental data. acs.org For instance, the theoretically predicted existence of non-planar syn-gauche and anti-gauche conformers is consistent with findings from X-ray structural investigations and UV data. acs.org The calculated large dihedral angle aligns with the understanding that steric hindrance plays a crucial role in determining the solid-state structure of such substituted bithiophenes. This correlation between theoretical models and experimental evidence underscores the reliability of modern computational methods in predicting the conformational properties of these systems. acs.org

Electronic Structure and Excited State Properties

The electronic properties of this compound are intrinsically linked to its twisted geometry. The steric effects of the methyl groups, which force the thiophene rings out of planarity, have a significant impact on the π-conjugation and, consequently, the electronic structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic transitions and reactivity. wuxiapptec.com

For π-conjugated systems like this compound, the HOMO is typically a π-bonding orbital, while the LUMO is a π*-antibonding orbital. The large torsional angle in this molecule, induced by the methyl groups, disrupts the overlap between the p-orbitals of the two thiophene rings. This interruption of π-conjugation leads to a widening of the HOMO-LUMO gap compared to a more planar analogue. nih.gov A larger HOMO-LUMO gap generally corresponds to greater molecular stability and lower chemical reactivity. science.gov

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. researchgate.netphyschemres.org While specific HOMO-LUMO energy values for this compound are not detailed in the provided search results, the general principle is that factors reducing π-conjugation, such as the steric hindrance in this molecule, will increase the energy gap. rsc.org This effect is critical in tuning the optical and electronic properties of materials based on substituted bithiophenes.

Theoretical Prediction of Electronic Absorption and Emission Spectra

The electronic transitions of this compound and related oligothiophenes have been a subject of theoretical investigation to understand their optical properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method employed for these predictions.

Theoretical studies on similar thiophene-based donor-acceptor molecules show that electronic absorption and emission spectra can be accurately predicted. imist.ma For instance, in a study of novel organic materials containing fluorene (B118485) and thiophene units, TD-DFT calculations were used to determine the geometries and electronic spectra. imist.ma The calculations revealed that the maximum absorption wavelengths (λmax) are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. imist.ma

In another study on bithiophene derivatives designed as hole transport materials, TD-DFT calculations at the MPW1MP91/6-31G(d,p) level were used to predict their absorption profiles. researchgate.net The results indicated strong absorption in the visible region, which was attributed to intramolecular charge transfer. researchgate.net For example, a reference bithiophene-based molecule had a calculated λmax of 369.43 nm in the gaseous phase. researchgate.net While specific data for this compound is not detailed in these particular studies, the methodologies are directly applicable. The predicted spectra are crucial for understanding the photophysical behavior of these materials in applications like organic light-emitting diodes (OLEDs) and solar cells. uminho.ptscispace.comphyschemres.org

Table 1: Representative TD-DFT Predicted Absorption Data for Thiophene-Based Molecules This table is illustrative of the types of data generated in theoretical studies on related compounds, as specific values for this compound were not available in the searched literature.

| Compound System | Method | Predicted λmax (nm) | Oscillator Strength (f) | Transition Character | Source |

|---|---|---|---|---|---|

| Fluorene-Thiophene Donor-Acceptor Molecule (Mol 1) | TD-DFT/B3LYP/6-31G(d) | 552.28 | 1.3585 | HOMO -> LUMO (99%) | imist.ma |

| BODIPY-bithiophene-N(i-Pr)2 | TD-DFT/B3LYP/6-31G** | 588 | 0.58 | HOMO -> LUMO (ICT) | uminho.pt |

| Reference Bithiophene for HTM | TD-DFT/MPW1MP91/6-31G(d,p) | 369.43 (gas phase) | Not Specified | Not Specified | researchgate.net |

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a critical phenomenon in substituted bithiophenes, significantly influencing their electronic and optical properties. Theoretical studies focus on how electron-donating and electron-accepting groups attached to the bithiophene core facilitate this charge separation upon photoexcitation.

The distribution of frontier molecular orbitals (FMOs), namely the HOMO and LUMO, provides significant insight into ICT characteristics. researchgate.net In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, while the LUMO is centered on the electron-accepting part. This spatial separation is a hallmark of an effective ICT process. researchgate.net For newly designed hole-transporting materials based on a bithiophene core, the HOMO density was found to be localized on the donor (diphenylamine) and the bithiophene unit, while the LUMO was situated on an acceptor group. researchgate.net This distribution confirms the charge transfer nature of the lowest energy electronic transition.

In a study of push-pull 5-(dimethylamino)-5'-nitro-2,2'-bithiophene, the sizable ICT was investigated using Raman spectroscopy and theoretical methods. thegoodscentscompany.com The presence of a strong donor (dimethylamino) and a strong acceptor (nitro) at opposite ends of the bithiophene system induces a significant charge transfer upon excitation. thegoodscentscompany.com Similarly, computational studies on triphenylamine (B166846) derivatives featuring a bithiophene core have highlighted the role of ICT in their properties, as evidenced by both crystal structure data and DFT calculations. acs.org These calculations can quantify the extent of charge transfer and correlate it with molecular structure and observed properties. researchgate.netacs.org

Vibrational Spectroscopy Simulations and Analysis

Computational Prediction of Infrared (IR) and Raman Frequencies

Theoretical calculations, particularly using DFT methods, are instrumental in predicting the vibrational spectra (IR and Raman) of molecules like this compound. acs.org These computational approaches calculate the vibrational frequencies and intensities, which correspond to specific molecular motions such as stretching, bending, and torsional modes. cardiff.ac.uknih.gov

For instance, DFT calculations have been successfully used to predict the vibrational spectra of the parent compound, 2,2'-bithiophene, and its dimethyl-substituted derivatives. acs.org The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that align well with experimental data. dergipark.org.trresearchgate.net

In a related and highly relevant study, the IR and Raman spectra of poly(3-hexylthiophene) (P3HT), a polymer for which this compound is a model compound, were calculated using DFT. acs.org The calculations identified key vibrational modes, including the symmetric Cα=Cβ bond stretching vibrations around 1460 cm⁻¹ and antisymmetric stretching vibrations near 1510 cm⁻¹. acs.org The simulations of Raman spectra showed good agreement with experimental results, capturing the red shift observed with increasing numbers of thiophene rings. acs.org Such calculations provide a detailed assignment of each vibrational band to a specific molecular motion.

Comparison of Theoretical Vibrational Spectra with Experimental Data

A critical step in validating computational models is the comparison of predicted vibrational spectra with experimentally measured data. This comparison allows for the refinement of theoretical methods and provides a deeper understanding of the molecule's structure and bonding.

For the parent molecule, 2,2'-bithiophene, a study reported excellent agreement between the FT-IR and FT-Raman spectra recorded in the solid phase and the vibrational frequencies computed at the B3LYP/6-311++G(d,p) level of theory. dergipark.org.trresearchgate.net This successful comparison validates the computational approach for this class of compounds.

Similarly, in the study of P3HT, the calculated IR and Raman spectra were compared directly with experimental spectra of thin films. acs.org The theoretical spectra reproduced the main experimental features well, including the vibrational fingerprints of the hexyl side chains and the prominent bands related to the carbon-carbon stretching vibrations of the thiophene rings. acs.org For example, the calculated symmetric Cα=Cβ stretching vibration at 1442 cm⁻¹ for regio-random P3HT matched well with the experimental band at 1462 cm⁻¹. acs.org The intensity ratio of the C–C to C=C stretching modes in the Raman spectrum was also used as an indicator of the π-electron delocalization length. acs.org These comparative studies demonstrate that computational spectroscopy is a powerful tool for interpreting and understanding the vibrational characteristics of thiophene-based materials. acs.org

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Regio-Random P3HT This table illustrates the typical agreement found between experiment and theory for a closely related polymer system.

| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Source |

|---|---|---|---|

| Symmetric Cα=Cβ stretching | 1462 | 1442 | acs.org |

| Antisymmetric Cα=Cβ stretching | 1516 | 1510 | acs.org |

| Cβ–H bending | 1218 | 1196 | acs.org |

| Methyl substituent rocking | 727 | Not Specified | acs.org |

Computational Modeling of Oligothiophene and Polythiophene Analogs

This compound as a Model for Poly(3-methylthiophene) Backbone Flexibility

The conformational properties of polythiophenes, which are crucial for their electronic and material properties, are governed by the rotational freedom around the single bonds connecting the thiophene rings. This compound serves as an essential dimer model for understanding the backbone flexibility of its corresponding polymer, poly(3-methylthiophene) (P3MT). aip.orgaip.orgresearchgate.net

Ab initio molecular orbital theory has been employed to calculate the torsional potential and the gas-phase barrier to internal rotation in this compound. aip.orgresearchgate.net These studies investigate how methylation at the 3 and 3' positions modulates the geometry, the inter-ring twist angle, and the conformational preferences compared to the unsubstituted 2,2'-bithiophene. aip.orgaip.org

Quantum mechanical computations have shown that while unsubstituted 2,2'-bithiophene has two minimum energy conformations (anti-gauche and syn-gauche), the steric hindrance from the methyl groups in this compound drastically alters this landscape. acs.org The strong repulsive interactions caused by the methyl substituents near the planar anti and syn conformations lead to a unique energy minimum around a gauche-gauche conformation. acs.org By calculating the energy as a function of the inter-ring torsional angle, researchers can determine the rotational barriers. aip.orgacs.org These theoretical barriers provide fundamental insight into the rigidity and flexibility of the P3MT polymer chain, which in turn affects polymer packing in the solid state and charge transport efficiency. aip.orgaip.orgresearchgate.netuma.es

Impact of Torsion on Optoelectronic Properties of Poly(3-alkylthiophene) Analogues

The conformation of the backbone of polythiophenes is a critical determinant of their optoelectronic properties. The degree of planarity between adjacent thiophene rings directly influences the extent of π-orbital overlap and, consequently, the effective conjugation length. In substituted polythiophenes, such as poly(3-alkylthiophene)s, steric interactions between the alkyl side chains can force the thiophene rings to twist relative to each other, creating a dihedral (or torsional) angle. This torsional disorder has profound effects on the material's electronic structure, including its ionization potential, band gap, and light absorption characteristics. mdpi.com

Theoretical and computational studies have been instrumental in understanding these structure-property relationships. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have provided detailed insights into the torsional potentials and conformational preferences of thiophene oligomers, which serve as models for the polymer. acs.orgnih.gov For poly(3-alkylthiophene) analogues, the linkage between monomer units (regioregularity) is paramount. Head-to-head (HH) linkages, where two substituted carbons are adjacent (e.g., at the 3 and 3' positions of a bithiophene unit), lead to significant steric hindrance. asianpubs.org

The compound this compound is a classic model for studying the effects of HH steric hindrance. The methyl groups at the 3 and 3' positions create a significant steric clash that prevents the molecule from adopting a planar conformation. asianpubs.org This forces the two thiophene rings to twist, resulting in a large inter-ring dihedral angle. This twisting disrupts the π-conjugation across the C2-C2' bond, which in turn affects the electronic properties of the resulting polymer. mdpi.com

Research Findings:

Computational studies have quantified the conformational landscape of this compound. Unlike unsubstituted 2,2'-bithiophene, which has a relatively flat rotational potential around a twisted minimum, the 3,3'-dimethyl derivative exhibits a high energy barrier to planar conformations. researchgate.net DFT calculations (B3LYP/6-31G*) have shown that the torsional potential curve for this compound has distinct energy minima corresponding to non-planar syn-gauche and anti-gauche conformations. acs.org The steric hindrance from the methyl groups makes the planar conformations (syn and anti) energetically unfavorable. asianpubs.org One DFT calculation determined the inter-ring dihedral angle of the lowest energy conformer to be 58.1°. mdpi.com

The impact of this forced torsion is a significant blue shift in the absorption spectrum, which indicates an increase in the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net The reduced π-conjugation leads to the localization of electron and hole wavefunctions on smaller segments of the polymer chain. nih.gov This interruption in the conjugated path means that polymers rich in HH linkages, like those derived from this compound, have wider band gaps and absorb light at shorter wavelengths compared to their more planar, regioregular head-to-tail (HT) counterparts. asianpubs.org For instance, a study noted that poly(3-methylthiophene) formed from this compound has an absorption maximum (λmax) of 417 nm, whereas the polymer from the less hindered 3,4'-dimethylbithiophene shows a λmax of 508 nm. asianpubs.org This demonstrates that the regioregularity and resulting torsional strain have a great influence on the optoelectronic properties. asianpubs.org

The following tables summarize key computational findings regarding the structure and electronic properties of this compound and related compounds.

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G | Predicts the existence of stable, non-planar syn-gauche and anti-gauche conformational minima. | acs.org |

| MP2 | 6-31G | Confirms the presence of non-planar conformational minima, in contrast to older Hartree-Fock (HF) methods. | acs.org |

| DFT (B3LYP) | 6-31G*, 6-31G** | Shows three energy maxima at dihedral angles of 0°, 90°, and 180°, with minima at approximately 39.8° (syn-gauche) and 145.7° (anti-gauche). The planar conformations are high-energy states due to steric hindrance. | asianpubs.org |

| DFT | Not Specified | Calculates an inter-ring dihedral angle of 58.1° for the lowest energy conformer. | mdpi.com |

An in-depth examination of the synthetic methodologies and chemical derivatization strategies for this compound reveals its significance as a versatile building block in materials science. The strategic placement of methyl groups at the 3 and 3' positions influences the molecule's conformation and electronic properties, making its synthesis and subsequent functionalization a key area of research for developing advanced organic materials.

Polymerization and Polymer Chemistry Based on 3,3 Dimethyl 2,2 Bithiophene

Electrochemical Polymerization of 3,3'-Dimethyl-2,2'-bithiophene Monomers

Electrochemical polymerization is a versatile technique for the synthesis of conductive polymer films directly onto an electrode surface. This method allows for precise control over film thickness and morphology by manipulating electrochemical parameters such as potential, current, and charge.

Formation of Poly(this compound) Films

The electrochemical polymerization of thiophene-based monomers, including this compound, proceeds via an oxidative coupling mechanism. The initial step involves the oxidation of the monomer at the electrode surface to form a radical cation. These radical cations then couple, and subsequent deprotonation and rearomatization lead to the formation of dimer and oligomer species. This process continues, ultimately resulting in the deposition of a polymer film on the electrode.

While specific studies on the electrochemical polymerization of this compound are not extensively detailed in the available literature, valuable insights can be drawn from the behavior of its isomer, 4,4'-dimethyl-2,2'-bithiophene. In a study on the electrochemical polymerization of 4,4'-dimethyl-2,2'-bithiophene, a polymer film was successfully deposited on an electrode surface from a solution containing the monomer. Infrared absorption spectra of the resulting film confirmed the presence of the polymer.

The rate of polymerization and the properties of the resulting film are significantly influenced by the presence of other species in the polymerization medium. For instance, the introduction of 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene to the electrochemical polymerization system of 3-alkylthiophenes has been shown to significantly increase the rate of polymerization and lower the required applied potentials.

Characterization of Polymer Film Morphology and Structure

The morphology and structure of Poly(this compound) films are crucial determinants of their electronic and optical properties. Techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) are commonly employed to investigate the surface topography and morphology of these films.

Studies on poly(3-methylthiophene) films have shown that the morphology can range from discontinuous and irregular micro-islands to more uniform and smooth surfaces, depending on the polymerization conditions. The presence of additives like 2,2'-bithiophene can lead to a greater number of nucleation sites, resulting in more uniform film coverage. It is reasonable to expect that the morphology of Poly(this compound) films can also be tailored by controlling the electrochemical deposition parameters.

The structural order within the polymer film, particularly the arrangement of the polymer chains, plays a vital role in charge transport. X-ray diffraction (XRD) is a key technique used to probe the crystallinity and molecular packing of polythiophene films.

Influence of Regioregularity on Polythiophene Properties

In the polymerization of substituted thiophenes like this compound, the monomer units can link in different orientations, leading to variations in the polymer's regioregularity. This structural aspect has a profound impact on the material's properties.

Head-to-Head (HH) versus Head-to-Tail (HT) Junction Effects on Conformation

The two primary types of linkages between monomer units are Head-to-Tail (HT) and Head-to-Head (HH). In an HT linkage, the 2-position of one thiophene (B33073) ring is connected to the 5-position of the next. In an HH linkage, the 2-positions of two adjacent rings are connected, which is then followed by a Tail-to-Tail (TT) linkage (5-positions connected).

The presence of HH linkages introduces steric hindrance between the methyl groups on adjacent rings in Poly(this compound). This steric repulsion forces the polymer backbone to adopt a more twisted conformation. In contrast, a predominantly HT-linked polymer will have a more planar backbone. This difference in conformation directly affects the extent of π-orbital overlap along the polymer chain.

Impact of Regioregularity on Optical and Electronic Characteristics of Polymers

The degree of planarity of the polymer backbone significantly influences its optical and electronic properties. A more planar conformation, characteristic of regioregular HT-polythiophenes, leads to a more extended π-conjugation. This extended conjugation results in a smaller bandgap, which is observed as a red-shift in the polymer's absorption spectrum.

The charge carrier mobility is also highly dependent on regioregularity. The ordered packing of planar polymer chains in regioregular polythiophenes facilitates efficient intermolecular charge hopping, leading to higher charge carrier mobilities. Conversely, the twisted conformation induced by HH linkages in regiorandom polymers disrupts the π-stacking and introduces defects that hinder charge transport, resulting in lower mobilities. Studies on poly(3-hexylthiophene) have demonstrated that a decrease in regioregularity leads to a significant reduction in charge-carrier mobility.

| Property | Head-to-Tail (HT) Linkage | Head-to-Head (HH) Linkage |

| Backbone Conformation | More planar | More twisted due to steric hindrance |

| π-Conjugation | More extended | Disrupted |

| Optical Absorption | Red-shifted (smaller bandgap) | Blue-shifted (larger bandgap) |

| Charge Carrier Mobility | Higher | Lower |

Development of Conjugated Polymers and Copolymers Incorporating this compound Units

The incorporation of this compound units into conjugated copolymers is a promising strategy for tuning the optoelectronic properties of materials for specific applications. By combining this donor unit with various electron-accepting monomers, a wide range of donor-acceptor (D-A) copolymers can be synthesized.

For example, copolymers containing 3,3'-dicyano-2,2'-bithiophene, a derivative of the monomer of interest, have been synthesized and characterized. The introduction of electron-withdrawing cyano groups dramatically lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the resulting polymers. This ability to tune the energy levels is crucial for applications in organic electronics, such as organic thin-film transistors (OTFTs) and organic solar cells.

The synthesis of such copolymers is often achieved through cross-coupling reactions like Suzuki or Stille coupling. More recently, direct arylation polycondensation has emerged as a more atom-economical and environmentally friendly method for synthesizing thiophene-containing copolymers.

The properties of these copolymers are not only determined by the choice of donor and acceptor units but also by the regioregularity of the polymer backbone. For instance, the development of poly(3-hexylthiophene) regioblock copolymers, which contain both highly regioregular and regiorandom blocks, has demonstrated that the distribution of regiodefects within the polymer chain significantly affects the polymer's crystalline behavior.

Below is a table summarizing the properties of some copolymers incorporating bithiophene derivatives.

| Copolymer | Donor Unit | Acceptor Unit | HOMO Level (eV) | LUMO Level (eV) |

| DPPTh-BT2CN | Diketopyrrolopyrrole | 3,3'-dicyano-2,2'-bithiophene | -5.41 | -3.67 |

| DPPPy-BT2CN | Diketopyrrolopyrrole | 3,3'-dicyano-2,2'-bithiophene | -5.83 | -3.75 |

| 2FIID-BT2CN | Isoindigo derivative | 3,3'-dicyano-2,2'-bithiophene | -6.15 | -3.92 |

Thermocleavable Polymer Systems Design and Properties

The integration of thermocleavable side chains onto a conjugated polymer backbone is an innovative strategy to enhance the morphological stability and performance of organic electronic devices. While this approach has been explored for polythiophenes, it represents a promising design concept for polymers based on this compound.

The fundamental design involves attaching thermally removable side chains to the polymer backbone. These side chains provide the necessary solubility for solution processing of the polymer film. After the film is cast, a thermal annealing step is applied to cleave off these side chains. This process can render the polymer less soluble and increase its glass transition temperature (Tg), effectively locking in the desired morphology and making the film more resistant to thermally induced degradation. acs.org

Research on polythiophenes has demonstrated that incorporating a mix of thermocleavable side chains (TCSs) and stable alkyl side chains (like hexyl groups) can achieve a balance between processability and stability. acs.org A systematic investigation revealed that polymers with a higher ratio of TCSs exhibited sufficient stability even under harsh conditions, such as heating at 100°C in air and under continuous light. acs.org Previously, strategies that removed all side chains required very high temperatures (e.g., 300°C) and resulted in only moderate photovoltaic efficiency. acs.org By only partially removing the side chains, the polymer's structural integrity and performance can be better maintained. This approach offers a pathway to create highly stable polymer films, a critical factor for the longevity of organic photovoltaic devices. acs.org

Donor-Acceptor (D-A) Copolymers for Enhanced Optoelectronic Response

The donor-acceptor (D-A) copolymer architecture is a highly effective strategy for tuning the optoelectronic properties of conjugated polymers for applications in organic solar cells and electronics. In this design, electron-rich (donor) units are alternated with electron-deficient (acceptor) units along the polymer backbone. This arrangement facilitates intramolecular charge transfer (ICT), which narrows the polymer's bandgap and allows for broader absorption of the solar spectrum. mdpi.com Bithiophene derivatives are commonly used as donor units in these systems.

While research specifically on this compound in D-A copolymers is specific, extensive studies on closely related 3,3'-disubstituted-2,2'-bithiophene derivatives provide significant insights into their potential. For instance, new low-bandgap D-A functional copolymers have been synthesized using a 3,3′-didodecyl-2,2′-bithiophene as the donor unit. rsc.org These materials exhibit interesting electrochromic behaviors with fast response times, making them suitable for optical switching applications. rsc.org

Further demonstrating the tunability of the bithiophene unit, a D-A copolymer, P2FBTTPTI, was developed using 3,3′-difluoro-2,2′-bithiophene as the donor. The introduction of electronegative fluorine atoms onto the 3,3' positions of the bithiophene unit serves to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting polymer. cjps.org This deeper HOMO level is advantageous for organic solar cells as it leads to a higher open-circuit voltage (Voc). cjps.org When compared to its non-fluorinated analog, the fluorinated polymer P2FBTTPTI demonstrated an improved power conversion efficiency (PCE) of 7.64% with a high Voc of 0.95 V. cjps.org This highlights how chemical modification of the 3,3' positions on the 2,2'-bithiophene core is a powerful tool for enhancing optoelectronic properties.

Below is a data table comparing the properties of the fluorinated D-A copolymer (P2FBTTPTI) with its non-fluorinated analogue, illustrating the effect of substitution at the 3,3' positions.

| Property | P2FBTTPTI (Fluorinated) | PBTTPTI (Non-fluorinated) |

| HOMO Energy Level | -5.50 eV | -5.32 eV |

| LUMO Energy Level | -2.83 eV | -2.67 eV |

| Optical Bandgap | 1.87 eV | Similar to P2FBTTPTI |

| Hole Mobility | 4.14 x 10⁻⁴ cm²·V⁻¹·s⁻¹ | Good |

| Power Conversion Efficiency (PCE) | 7.64% | 6.83% |

| Open-Circuit Voltage (Voc) | 0.95 V | Lower than P2FBTTPTI |

This data is based on research on 3,3'-difluoro-2,2'-bithiophene and its non-fluorinated analogue. cjps.org

Role of Side Chains and Backbone Length in Polymer Performance

Side Chains: Alkyl side chains are essential for ensuring the solubility of conjugated polymers in common organic solvents, which is a prerequisite for solution-based processing. researchgate.net However, the length of these side chains has a profound impact on the polymer's morphology and electronic properties.

Morphology and Crystallinity: Increasing the length of side chains can affect the π-π packing density, the crystallinity of the polymer film, and the orientation of the polymer backbones relative to the substrate. researchgate.net Longer side chains can enhance the dynamics of the polymer, leading to a less rigid conjugated backbone. researchgate.netelsevierpure.comosti.gov

Charge Transport: There is an optimal side-chain length for maximizing performance. Excessively long side chains can dilute the volume of the charge-conducting backbone material, leading to lower electrical conductivity. acs.org Conversely, side chains that are too short may result in poor solubility and processing, which also leads to poor device performance. acs.orgtue.nl For example, in poly(3-alkylthiophenes), studies have shown that photovoltaic performance is strongly affected by side-group length (e.g., butyl, hexyl, dodecyl) because it alters the morphology of the active layer. researchgate.net

Solubility: The primary role of side chains is to ensure solubility. Longer chains generally impart greater solubility, which can be crucial for achieving high molecular weight polymers during synthesis. tue.nl

Backbone Length: The length of the conjugated backbone, often discussed in terms of molecular weight, is another key determinant of performance.

Effective Conjugation Length: As the polymer chain grows, its electronic properties, such as the absorption maximum, change until they reach a saturation point known as the effective conjugation length. Beyond this point, the optical properties are less influenced by further increases in chain length. tue.nl

Device Performance: In organic solar cells, the molecular weight of the polymer affects the morphology of the bulk heterojunction blend. Nine different polythiophene derivatives based on dialkyl-(2,2′-bithiophene-5,5′-diyl)-4,4′-dicarboxylate showed that variations in the polymer backbone and side chain length had a significant effect on the thermal properties, aggregation tendency, and photovoltaic performance. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction and Crystallography for Solid-State Structures

Confirmation of Conformational States in Crystalline Phases

Theoretical investigations into the conformational landscape of 3,3'-Dimethyl-2,2'-bithiophene indicate the presence of both syn-gauche and anti-gauche conformational minima. acs.org This is a significant finding as earlier computational methods sometimes failed to predict these non-planar stable states. The preference for non-planar conformations is attributed to the steric hindrance between the methyl groups at the 3 and 3' positions. This theoretical prediction is in agreement with experimental X-ray structural data for other substituted bithiophenes, which often adopt twisted conformations in the crystalline phase. acs.orgacs.org The parent 3,3'-bithiophene molecule is observed to be disordered in its crystal structure, sitting across a center of symmetry, which implies a degree of conformational flexibility even in the solid state. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural elucidation of this compound and for probing its dynamic behavior in solution.

Detailed Structural Assignments of this compound and Derivatives

While a complete, assigned ¹H and ¹³C NMR spectrum for this compound is not fully detailed in the available literature, spectral data for this compound are cataloged in databases such as NMRShiftDB. nih.gov The analysis of related bithiophene derivatives demonstrates the utility of 1D and 2D NMR techniques for unambiguous signal assignment. mdpi.comdu.edu For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the thiophene (B33073) rings and a characteristic signal for the methyl protons. The chemical shifts of the aromatic protons would be influenced by their position relative to the sulfur atom and the methyl group. Similarly, the ¹³C NMR spectrum would provide key information on the chemical environment of each carbon atom in the molecule. nih.gov

Below is a table of expected ¹³C NMR chemical shifts based on database information.

| Atom | Expected Chemical Shift (ppm) |

| C2/C2' | |

| C3/C3' | |

| C4/C4' | |

| C5/C5' | |

| CH₃ | |

| Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. |

Probing Solution-State Conformational Dynamics

NMR spectroscopy is particularly well-suited for studying the conformational dynamics of molecules in solution. copernicus.orgcopernicus.orgunc.eduresearchgate.net For bithiophene systems, the rotation around the inter-ring C-C bond is a key dynamic process. nih.govnih.gov In the case of this compound, the steric hindrance caused by the methyl groups is expected to create a significant energy barrier to this rotation. researchgate.net This restricted rotation can lead to the existence of distinct conformers that may be observable on the NMR timescale, especially at low temperatures. copernicus.orgcopernicus.org Variable temperature (VT) NMR studies could provide quantitative information about the energy barriers between different conformational states. copernicus.org The presence of multiple conformers in slow exchange would result in a set of NMR signals for each species, while fast exchange would lead to averaged signals. copernicus.orgcopernicus.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides valuable information on the electronic structure and photophysical properties of this compound. The absorption and emission characteristics are strongly influenced by the extent of π-conjugation, which in turn is dependent on the dihedral angle between the two thiophene rings. acs.orgrsc.org

Studies on various substituted bithiophenes show that they typically exhibit strong absorption in the UV region, corresponding to π-π* electronic transitions. acs.orgresearchgate.net The position of the absorption maximum (λmax) is sensitive to the substitution pattern and the conformation of the molecule. acs.org For this compound, the steric hindrance from the methyl groups forces the molecule into a non-planar conformation, which is expected to slightly decrease the extent of π-conjugation compared to a hypothetical planar structure. This would likely result in a blue-shift (shift to shorter wavelength) of the absorption maximum compared to more planar bithiophene derivatives. acs.org

Many bithiophene derivatives are also fluorescent, emitting light upon excitation with UV radiation. researchgate.netnih.gov The fluorescence spectrum is typically mirror-imaged to the absorption spectrum and is also dependent on the molecular conformation. A larger Stokes shift (the difference in wavelength between the absorption and emission maxima) can be indicative of a significant change in geometry between the ground and excited states. nih.gov For some substituted bithiophenes, the fluorescence quantum yield can be influenced by intermolecular interactions, with aggregation in some cases leading to enhanced emission. researchgate.net

The expected photophysical properties are summarized in the table below, based on general knowledge of substituted bithiophenes.

| Property | Expected Characteristics |

| UV-Vis Absorption (λmax) | In the UV region, sensitive to solvent polarity and conformation. |

| Fluorescence Emission (λem) | Emission in the UV or visible region, dependent on conformation. |

| Stokes Shift | Moderate, reflecting conformational changes upon excitation. |

| Quantum Yield (ΦF) | Variable, influenced by substitution and environment. |

Analysis of Electronic Transitions and Conjugation Length

The electronic properties of this compound are primarily investigated using UV-Vis spectroscopy, which provides information about the electronic transitions between molecular orbitals. The position of the absorption maximum (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The introduction of methyl groups at the 3 and 3' positions of the bithiophene backbone has a significant impact on the molecule's conformation and, consequently, its electronic structure. Due to steric hindrance between the methyl groups, the two thiophene rings in this compound are forced into a more twisted conformation in the ground state compared to unsubstituted 2,2'-bithiophene (B32781). This twisting reduces the effective conjugation length along the bithiophene backbone, as the overlap between the p-orbitals of the two rings is diminished. A shorter conjugation length typically results in a larger HOMO-LUMO gap, leading to a blue shift (shift to shorter wavelengths) in the absorption spectrum compared to more planar analogues.

Upon photoexcitation, the molecule can relax to a more planar excited state geometry, which would result in a larger Stokes shift (the difference between the absorption and emission maxima). The electronic transitions in thiophene-based oligomers are predominantly π-π* transitions within the conjugated system. The energy of these transitions is highly sensitive to the planarity of the molecule and the extent of π-electron delocalization.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| This compound | Cyclohexane | ~250 | Not Reported | Inferred from related compounds |

| 2,2'-Bithiophene | Acetonitrile | 301 | Not Reported | researchgate.net |

Note: The λmax for this compound is an estimation based on the expected blue shift due to steric hindrance compared to the unsubstituted 2,2'-bithiophene.

Spectroscopic Signatures of Polymerization and Functionalization

The spectroscopic characteristics of this compound change significantly upon polymerization to form poly(this compound). Polymerization leads to a significant extension of the π-conjugated system. This increased conjugation length results in a smaller HOMO-LUMO gap, which is observed as a pronounced red shift in the UV-Vis absorption spectrum. The resulting polymer typically exhibits a broad absorption band in the visible region, a characteristic feature of conducting polymers.

The absorption maximum of the polymer is sensitive to the degree of polymerization and the regularity of the polymer chain. A higher degree of polymerization and a more regular (regioregular) structure lead to a longer effective conjugation length and thus a further red-shifted absorption.

Functionalization of the this compound monomer or the resulting polymer would also be expected to alter its spectroscopic signatures. The introduction of electron-donating or electron-withdrawing groups can modify the electronic energy levels of the molecule. For instance, attaching electron-donating groups would raise the HOMO level, leading to a smaller band gap and a red shift in the absorption spectrum. Conversely, electron-withdrawing groups would lower the LUMO level, also resulting in a red shift. The specific spectroscopic signature would depend on the nature and position of the functional group.

| Material | State | λmax (nm) | Key Features |

| This compound (Monomer) | Solution | ~250 | Absorption in the UV region, indicative of a shorter conjugation length. |

| Poly(this compound) (Polymer) | Film | >400 | Broad absorption in the visible range, significant red shift compared to the monomer, indicative of extended π-conjugation. |

Note: The λmax for the polymer is an estimation based on the typical behavior of polythiophenes.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups present in this compound.

The FT-IR and Raman spectra of this compound are characterized by a series of bands corresponding to specific vibrational modes of the thiophene rings and the methyl substituents.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations of the thiophene rings typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations of the methyl groups are observed around 2950-2850 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene rings are characteristic and usually appear in the 1550-1400 cm⁻¹ region. These bands are often strong in the Raman spectrum.

C-S stretching: The stretching vibrations of the carbon-sulfur bonds in the thiophene rings are typically found in the 850-600 cm⁻¹ range.

Ring vibrations: The thiophene rings exhibit various in-plane and out-of-plane bending and deformation modes throughout the fingerprint region (below 1500 cm⁻¹).

Methyl group vibrations: The methyl groups give rise to characteristic bending vibrations (scissoring, rocking) in the 1450-1375 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | FT-IR, Raman |

| C=C Ring Stretch | 1550 - 1400 | FT-IR, Raman |

| C-H Bend (Methyl) | 1450 - 1375 | FT-IR, Raman |

| C-S Stretch | 850 - 600 | FT-IR, Raman |

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies of this compound. By comparing the calculated frequencies with the experimental FT-IR and Raman spectra, a more detailed and accurate assignment of the observed vibrational bands can be achieved.

Theoretical calculations often provide frequencies that are systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with the experimental data. The correlation between the scaled theoretical frequencies and the experimental data can confirm the molecular structure and provide a deeper understanding of the vibrational dynamics of the molecule.

| Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) | Vibrational Assignment |

| Data not available | Data not available | Requires specific DFT calculation | C-H stretch (aromatic) |

| Data not available | Data not available | Requires specific DFT calculation | C-H stretch (methyl) |

| Data not available | Data not available | Requires specific DFT calculation | C=C ring stretch |

| Data not available | Data not available | Requires specific DFT calculation | C-S stretch |

Mass Spectrometry for Molecular Identification and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern upon ionization. In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.

The mass spectrum of this compound is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (194.3 g/mol ) nih.gov. The fragmentation of the molecular ion can occur through several pathways, providing structural information.

Common fragmentation pathways for thiophene derivatives include:

Loss of a methyl group: Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z [M - 15]⁺.

Ring cleavage: The thiophene rings can undergo fragmentation, leading to the loss of neutral species such as acetylene (C₂H₂) or thioformaldehyde (CH₂S).

Cleavage of the inter-ring bond: The C-C bond connecting the two thiophene rings can break, leading to fragments corresponding to the individual methyl-substituted thiophene rings.

The analysis of the relative abundances of these fragment ions helps in confirming the structure of the molecule.

| m/z | Proposed Fragment | Formula |

| 194 | Molecular Ion [M]⁺• | [C₁₀H₁₀S₂]⁺• |

| 179 | [M - CH₃]⁺ | [C₉H₇S₂]⁺ |

| 97 | [Methyl-thiophene ring]⁺ | [C₅H₅S]⁺ |

Note: The fragmentation pattern is proposed based on the structure of this compound and general fragmentation rules for similar compounds. nih.gov

Spectroelectrochemical Studies for Redox State Analysis

Spectroelectrochemistry is a powerful technique that combines electrochemistry with spectroscopy to study the changes in the electronic absorption spectrum of a molecule or polymer as a function of its oxidation state. This method is particularly valuable for characterizing the redox properties of conducting polymers like poly(this compound).

In a typical spectroelectrochemical experiment, a thin film of the polymer is coated onto a transparent electrode (e.g., indium tin oxide, ITO), which is then placed in an electrochemical cell. As the potential applied to the electrode is varied, the polymer undergoes oxidation (doping) or reduction (dedoping), and the corresponding changes in the UV-Vis-NIR spectrum are recorded simultaneously.

For poly(this compound), in its neutral (reduced) state, it is expected to show a strong π-π* transition in the visible region. Upon electrochemical oxidation, the polymer chain becomes positively charged, leading to the formation of polarons (radical cations) and bipolarons (dications). These new charge carriers introduce new electronic states within the band gap of the polymer.

The spectroscopic signatures of these redox states are:

Polaron formation: The appearance of two new absorption bands at lower energies (in the near-infrared, NIR, region) and a decrease in the intensity of the original π-π* transition.

Bipolaron formation: At higher oxidation levels, the polaron bands may decrease in intensity, while a new, lower-energy band corresponding to bipolarons emerges.

By analyzing the evolution of the absorption spectra as a function of the applied potential, it is possible to identify the different redox states of the polymer and determine the potentials at which these transitions occur. This information is crucial for understanding the charge transport mechanism and the electrochromic properties of the material.

| Redox State | Expected Spectroscopic Features |

| Neutral | Strong π-π* absorption in the visible region. |

| P-doped (Oxidized) | Decrease in π-π* absorption intensity; emergence of new absorption bands in the NIR region corresponding to polarons and bipolarons. |

| N-doped (Reduced) | Not typically stable for polythiophenes. |

Applications in Organic Electronic Devices and Advanced Functional Materials

Organic Photovoltaics (OPVs)

The 3,3'-Dimethyl-2,2'-bithiophene moiety is a key component in the design of organic materials for photovoltaic applications. Its derivatives have been successfully employed in various types of solar cells, contributing to enhanced performance and stability.

Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells

Derivatives of this compound have emerged as a promising class of hole transport materials (HTMs) for perovskite solar cells (PSCs), offering a cost-effective alternative to commonly used materials like Spiro-OMeTAD. perovskite-info.com The bithiophene core is functionalized to create HTMs with improved molecular crystallinity and solubility, which are crucial for efficient hole transport. perovskite-info.com

Recent research has focused on designing and synthesizing low-cost HTMs using a bulky group-substituted 2,2'-bithiophene (B32781) core. researchgate.net For instance, three HTMs—TP-H, TP-OMe, and TP-F—were developed based on a 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene] core. researchgate.netsciopen.com The introduction of a fluorine atom in TP-F led to enhanced intermolecular packing, a lower highest occupied molecular orbital (HOMO) energy level, and increased hole mobility and conductivity. sciopen.comsciopen.com This resulted in a power conversion efficiency (PCE) of over 24% for a PSC incorporating the doped TP-F as the hole transport layer. perovskite-info.comresearchgate.net The high performance is also attributed to the passivation effect of sulfur and fluorine atoms on uncoordinated lead ions within the perovskite film, which reduces defect states and minimizes charge recombination. researchgate.netsciopen.com

| HTM Derivative | Core Structure | Key Features | Power Conversion Efficiency (PCE) |

| TP-F | 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene] | Fluorine substitution, enhanced intermolecular packing, increased hole mobility. sciopen.comsciopen.com | > 24% perovskite-info.comresearchgate.net |

| TP-H | 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene] | Base structure without fluorine or methoxy (B1213986) on the triphenylamine (B166846). researchgate.net | Not specified as highest |

| TP-OMe | 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-[2,2'-bithiophene] | Methoxy substitution on the triphenylamine. researchgate.net | Not specified as highest |

| BTC | Bithiophene-based | A cheaper alternative to Spiro-OMeTAD. tuni.fi | 14.7% (doped) tuni.fi |

Integration into Small-Molecule Donors for Bulk Heterojunction Solar Cells

The this compound unit is also integrated into small-molecule donors for bulk heterojunction (BHJ) solar cells. The design of these molecules often follows a push-pull concept, where electron-donating (D) and electron-accepting (A) units are linked to tune the optoelectronic properties. scispace.comrsc.org Bithieno[3,2-b]thiophene, a related fused-ring structure, is used as a foundation for the acceptor moiety in donor-acceptor chromophores to tune molecular arrangements and optoelectronic properties. nih.gov

In a computational study, 39 small-molecule donors featuring an isoindigo acceptor and various donor units, including bithiophene, were designed for BHJ applications. acs.org The results indicated that a donor molecule comprising isoindigo–bithiophene–pyrroloindacenodithiophene (IIG–T2–PIDT) is a promising candidate for use with nonfullerene acceptors. acs.org The strategic design of these small molecules allows for precise control over molecular weight and purity, avoiding the batch-to-batch variations common with polymeric materials. lbl.gov This leads to more consistent device performance. lbl.gov

| Molecular Design Strategy | Core Components | Key Outcome |

| Push-Pull Heptamers | Thiophene-based donor and acceptor units (D–A′–D–A–D–A′–D). rsc.org | Can function as both donor (with PCBM) and acceptor (with P3HT). rsc.org |

| Isoindigo-Based Donors | Isoindigo (acceptor) and bithiophene (part of donor/π-spacer). acs.org | IIG–T2–PIDT identified as a promising donor for nonfullerene BHJ cells. acs.org |

| Pyrene-Directed Self-Assembly | Small molecules with pyrene (B120774) end-groups. lbl.gov | Improved intermolecular connectivity, leading to high fill factors and PCEs above 4%. lbl.gov |

Application in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers

In the realm of dye-sensitized solar cells (DSSCs), 2,2'-bithiophene-based compounds have been developed as co-sensitizers to enhance the performance of standard metal-based dyes like N3. nih.gov Photosensitizers are a critical component of DSSCs, responsible for converting light into excited electrons. nih.gov Organic dyes are attractive due to their high molar extinction coefficients and low cost. researchgate.net

A study reported the synthesis of six novel 2,2'-bithiophene organic compounds designed to act as co-sensitizers. nih.gov When used in conjunction with the N3 dye, two of the co-sensitizers, 5a and 5c , led to higher power conversion efficiencies (7.42% and 6.57%, respectively) compared to the N3 dye alone (6.16%). nih.gov The improvement was attributed to the co-sensitizer absorbing light and increasing the number of electrons flowing into the conductor, resulting in a higher short-circuit current density (Jsc). nih.gov The rigidity of the π-conjugated system in thiophene-based sensitizers also plays a role; for instance, a more rigid dye based on dithieno[3,2-b:2′,3′-d]thiophene showed improved charge carrier separation and higher current density compared to a more flexible terthiophene-based dye. nih.gov

| Sensitizer System | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) |

| N3 Dye (Reference) | 12.87 | 0.73 | 0.65 | 6.16 |

| 5a + N3 | 15.34 | 0.74 | 0.65 | 7.42 |

| 5c + N3 | 13.98 | 0.74 | 0.63 | 6.57 |

| Data from a study on 2,2'-bithiophene-based co-sensitizers. nih.gov |

Organic Field-Effect Transistors (OFETs)

The bithiophene structural unit is a fundamental component in the development of organic semiconductors for organic field-effect transistors (OFETs). frontiersin.org Polymers incorporating bithiophene derivatives have demonstrated potential as active materials in the transistor channel.

For example, a new azine polymer, poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA), was synthesized and showed effective p-channel characteristics in OFETs, with hole mobilities reaching up to 4.1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.org Furthermore, introducing electron-withdrawing cyano groups to the 3 and 3' positions of the 2,2'-bithiophene unit can create n-type semiconducting polymers. rsc.org Three such copolymers (DPPTh-BT2CN, DPPPy-BT2CN, and 2FIID-BT2CN) based on 3,3′-dicyano-2,2′-bithiophene were synthesized. These polymers exhibited significantly lower HOMO and LUMO energy levels compared to their non-cyanated counterparts. rsc.org OFETs fabricated with these polymers displayed pure n-channel characteristics with electron mobilities of approximately 0.3 cm² V⁻¹ s⁻¹, comparable to the benchmark n-type polymer N2200. rsc.org

| Polymer | Monomer Units | Transistor Type | Mobility (µ) |

| PDDBTA | 4,4′-didodecyl-2,2′-bithiophene-azine rsc.org | p-channel | 4.1 × 10⁻² cm² V⁻¹ s⁻¹ (hole) rsc.org |

| DPPTh-BT2CN | Diketopyrrolopyrrole, 3,3′-dicyano-2,2′-bithiophene rsc.org | n-channel (electron-dominant) | ~0.3 cm² V⁻¹ s⁻¹ (electron) rsc.org |

| DPPPy-BT2CN | Diketopyrrolopyrrole, 3,3′-dicyano-2,2′-bithiophene rsc.org | n-channel | ~0.3 cm² V⁻¹ s⁻¹ (electron) rsc.org |

| 2FIID-BT2CN | Isoindigo, 3,3′-dicyano-2,2′-bithiophene rsc.org | n-channel | ~0.3 cm² V⁻¹ s⁻¹ (electron) rsc.org |

Electrochromic Devices and Materials

Poly(3,3′-dimethyl-2,2′-bithiophene) (PDMeBTh) has been successfully synthesized and investigated for its electrochromic properties. nih.gov Electrochromism is the phenomenon where a material reversibly changes color upon the application of an electrical potential, making it suitable for applications like smart windows and displays. acs.orgnih.gov

The performance of electrochromic polymers is influenced by the π-π* band transition, which is affected by the coplanarity of the polymer units. nih.gov In PDMeBTh, the methyl groups at the 3 and 3' positions create a large torsion angle between the thiophene (B33073) rings. This twisting of the polymer backbone interrupts and weakens the degree of π-conjugation. nih.govacs.org This reduced conjugation affects the light absorption range, causing PDMeBTh to exhibit a distinct color change (orange-yellow in its neutral state) compared to polymers like poly(3-methylthiophene), which is light-red. nih.gov

An electrochromic device fabricated using PDMeBTh and PEDOT demonstrated reversible color changes between orange-yellow and dark blue. nih.gov The device showed good optical contrast, response time, and coloring efficiency, highlighting its potential for practical applications. nih.gov

| Property | Wavelength | Value |

| Light Contrast | 433 nm | 27% |

| 634 nm | 61% | |

| Coloring Efficiency (CE) | 433 nm | 403 cm² C⁻¹ |

| 634 nm | 577 cm² C⁻¹ | |

| Performance metrics for an electrochromic device based on PDMeBTh and PEDOT. nih.gov |

Nonlinear Optical (NLO) Materials Development

Bithiophene derivatives are being explored for their potential in nonlinear optical (NLO) materials, which are crucial for applications in optical switching, data storage, and telecommunications. acs.orgnih.govacs.org Organic NLO materials often feature a π-conjugated system with electron donor and acceptor groups, which facilitates intramolecular charge transfer and gives rise to a large NLO response. nih.gov

Studies on quadrupolar bithiophenes, where electron-donating or electron-withdrawing groups are attached at the 5,5' positions, have shown that these molecules are good two-photon absorbers in the near-infrared range. mdpi.comresearchgate.net The NLO properties can be tuned by modifying the length of the π-conjugated system (e.g., thiophene vs. bithiophene) and the strength of the donor and acceptor groups. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to predict the NLO properties of new non-fullerene compounds based on bithiophene units. acs.orgnih.gov These calculations help in designing molecules with enhanced hyperpolarizability, a key parameter for NLO materials. nih.gov For example, a series of designed molecules (MSTD2–MSTD7) derived from a reference compound containing a bithiophene moiety exhibited promising NLO properties, with one derivative showing a high first hyperpolarizability (β_total) of 13.44 × 10⁻²⁷ esu. acs.orgnih.gov

| Molecule/System | NLO Property Investigated | Key Finding |

| Quadrupolar Bithiophenes | One- and two-photon absorption. mdpi.comresearchgate.net | Good two-photon absorbers in the NIR range. mdpi.com |

| Push-Pull Bithiophenes | Second-order susceptibility (χ⁽²⁾). researchgate.net | Tunable susceptibilities (0.08–6.45 pm/V) by altering donor/acceptor strength. researchgate.net |

| MSTD7 (Designed Molecule) | First hyperpolarizability (β_total). acs.orgnih.gov | Exhibited a high β_total value of 13.44 × 10⁻²⁷ esu. acs.orgnih.gov |

Molecular Switching Materials

Derivatives of this compound are integral components in the design of molecular switches, which can reversibly change their physical and chemical properties upon exposure to external stimuli such as light or an electric field. These changes are often rooted in the photochromic and electrochromic behavior of the bithiophene core.

One of the most prominent classes of molecular switches based on bithiophene units is the diarylethenes. While specific studies on a simple this compound-based diarylethene are not extensively detailed in the provided context, the principles can be understood from closely related structures. Diarylethenes incorporating bithiophene units can undergo a reversible cyclization/ring-opening reaction upon irradiation with light of specific wavelengths. The open form is typically colorless or lightly colored, while the closed form exhibits a distinct color. This photo-induced transformation allows for the modulation of the material's absorption and emission properties, making them suitable for applications in optical data storage and molecular electronics. For instance, photochromic 1,2-bis(2-ethylbenzo[b]thiophen-3-yl)perfluorocyclopentenes decorated with bithiophene units have been synthesized and their photoswitching kinetics studied. These compounds exhibit reversible ring-closure and ring-opening reactions upon irradiation with UV and visible light, respectively. nih.gov

The introduction of different substituents at the 3 and 3' positions of the 2,2'-bithiophene unit, such as cyano groups, can dramatically influence the electronic properties of the resulting materials. For example, alternating copolymers containing 3,3′-dicyano-2,2′-bithiophene have been synthesized. The strong electron-withdrawing nature of the cyano groups significantly lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of the polymers. rsc.org This tuning of frontier molecular orbital levels is crucial for the design of n-type semiconductor materials used in organic thin-film transistors (OTFTs), which can function as electronic switches. rsc.org

The following table summarizes the electronic properties of polymers based on a 3,3'-disubstituted-2,2'-bithiophene core, illustrating the effect of the substituent on the energy levels.

| Polymer | Substituent at 3,3' positions | HOMO (eV) | LUMO (eV) | Application Highlight |

| DPPTh-BT2CN | Cyano | -5.41 | -3.67 | Electron-dominant transport in OTFTs |

| DPPPy-BT2CN | Cyano | -5.83 | -3.75 | Pure n-channel characteristics in OTFTs |

| 2FIID-BT2CN | Cyano | -6.15 | -3.92 | Pure n-channel characteristics in OTFTs |

This data is based on research on 3,3'-dicyano-2,2'-bithiophene derivatives. rsc.org

Fabrication of Stimulus-Responsive Film Materials

The incorporation of this compound and its derivatives into polymeric structures is a key strategy for the fabrication of stimulus-responsive film materials. These films can change their properties in response to various external stimuli, including light, heat, and electric fields, making them suitable for applications such as smart windows, displays, and sensors.

Electrochromism, the ability of a material to change its color in response to an applied voltage, is a prominent feature of polymers containing bithiophene units. By electrochemically polymerizing monomers based on 3,3'-disubstituted-2,2'-bithiophenes, it is possible to create thin films that exhibit reversible color changes. The specific color transitions and the performance of the electrochromic device depend on the chemical structure of the polymer. For instance, copolymers of 3,6-di(2-thienyl)carbazole and 2,2′-bithiophene have been electrodeposited to form electrochromic membranes. nih.gov These films show distinct color changes between their reduced and oxidized states.

The performance of these stimulus-responsive films can be characterized by several parameters, including the contrast in transmittance between the colored and bleached states (ΔT), the switching time, and the coloration efficiency. Research on copolymers incorporating 2,2'-bithiophene has demonstrated the potential to achieve high transmittance changes and rapid switching speeds. nih.gov For example, an electrochromic device based on a P(DTC-co-TF)/PEDOT-PSS system showed a transmittance change of 43.4% at 627 nm with a switching time of less than 0.6 seconds. nih.gov

The following table presents key performance metrics for electrochromic devices fabricated from copolymers containing bithiophene units.

| Copolymer | Anodic Membrane Component | Cathodic Membrane Component | Max. Transmittance Change (ΔT%) | Wavelength (nm) | Switching Time (s) | Coloration Efficiency (cm²/C) |

| P(DTC-co-BTP2) | 2,2′-bithiophene | N/A | 68.4 | 855 | N/A | N/A |

| P(DTC-co-TF)/PEDOT-PSS | 2-(2-thienyl)furan | PEDOT-PSS | 43.4 | 627 | < 0.6 | 512.6 |

This data is based on research on copolymers of 3,6-di(2-thienyl)carbazole with 2,2′-bithiophene and 2-(2-thienyl)furan. nih.gov

Furthermore, the processability of polymers containing bithiophene derivatives is crucial for the fabrication of uniform, large-area films. Solution-processable electrochromic polymers, such as those based on a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene donor unit, have been developed. These polymers can be deposited using techniques like spray-coating to create films that exhibit neutral green to blue color transitions, demonstrating rapid response times and good optical memory. pkusz.edu.cn This highlights the versatility of the broader class of substituted bithiophenes in creating functional, stimulus-responsive materials.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Derivatization

The functionalization of the 3,3'-Dimethyl-2,2'-bithiophene core is a primary avenue for tuning its properties for specific applications. Future research will heavily focus on developing novel, efficient, and selective synthetic methodologies to introduce a wide array of functional groups. While the parent compound 2,2'-bithiophene (B32781) has seen extensive derivatization, applying and adapting these strategies to the dimethylated analogue is a key next step.

Promising research directions include:

Catalytic Cross-Coupling Reactions: Expanding the use of modern catalytic systems (e.g., Stille, Suzuki, and Sonogashira coupling) to introduce aromatic, acetylenic, or other conjugated moieties at the 5 and 5' positions. This allows for the creation of well-defined oligomers and polymers with extended π-conjugation.

Cycloaddition Reactions: Utilizing [2+2+2] cycloaddition and other cycloaddition pathways to construct complex, polycyclic aromatic systems incorporating the this compound unit. researchgate.net This can lead to materials with unique three-dimensional structures and photophysical properties.

Direct C-H Arylation: Developing more efficient direct C-H arylation methods offers a more atom-economical route to bi-aryl compounds, reducing the need for pre-functionalization (e.g., halogenation or lithiation) of the bithiophene core.

High-Pressure and Catalytically Activated Reactions: Investigating reactions activated by high pressure or novel catalysts can open up synthetic routes to previously inaccessible derivatives. researchgate.netnih.gov

These advanced synthetic strategies will enable the creation of a diverse library of this compound derivatives, each with tailored electronic and physical properties.

| Synthetic Strategy | Description | Potential Derivatives from this compound | Reference |

| Stille Cross-Coupling | Palladium-catalyzed coupling of an organostannane with an organic halide. | Polymers, donor-acceptor molecules, extended conjugated systems. | nih.gov |

| Cycloaddition Reactions | Formation of a cyclic molecule from two or more unsaturated molecules. | Fused aromatic systems, complex polycyclic derivatives. | researchgate.net |

| Homocoupling Reactions | Coupling of two identical molecules, such as the synthesis of 1,4-bis(2,2'-bithiophen-5-yl)-1,3-butadiyne from 5-ethynyl-2,2'-bithiophene. | Symmetrical dimers and oligomers with diyne linkages. | nih.gov |

| Lithiation & Functionalization | Use of organolithium reagents to deprotonate a position, followed by reaction with an electrophile. | Introduction of iodo, allyl, and azido (B1232118) groups for further reactions. | nih.gov |

Advanced Computational Modeling for Rational Design of New Materials

Computational modeling has become an indispensable tool in materials science for predicting molecular properties and guiding synthetic efforts. techscience.com For this compound, advanced computational techniques will be crucial for the rational design of new materials with optimized characteristics. Future research in this area will likely involve: